6-Amino-2-chloropyrimidine-4-carboxamide
CAS No.: 500352-09-0
Cat. No.: VC1971929
Molecular Formula: C5H5ClN4O
Molecular Weight: 172.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 500352-09-0 |
|---|---|
| Molecular Formula | C5H5ClN4O |
| Molecular Weight | 172.57 g/mol |
| IUPAC Name | 6-amino-2-chloropyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C5H5ClN4O/c6-5-9-2(4(8)11)1-3(7)10-5/h1H,(H2,8,11)(H2,7,9,10) |
| Standard InChI Key | PDRDRMDVWPOPFZ-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(N=C1N)Cl)C(=O)N |
| Canonical SMILES | C1=C(N=C(N=C1N)Cl)C(=O)N |
Introduction
Chemical Structure and Properties
6-Amino-2-chloropyrimidine-4-carboxamide is defined by the following fundamental chemical properties:
| Property | Value |
|---|---|
| CAS Number | 500352-09-0 |
| Molecular Formula | C5H5ClN4O |
| Molecular Weight | 172.57 g/mol |
| Chemical Classification | Heterocyclic compound, Carboxamide |
| Functional Groups | Amino (position 6), Chloro (position 2), Carboxamide (position 4) |
The compound's structure features a pyrimidine ring as its fundamental scaffold with three key functional groups: an amino group at position 6, a chlorine atom at position 2, and a carboxamide group (-C(=O)NH2) at position 4 . This specific arrangement of functional groups creates a molecular entity with multiple hydrogen bond donors and acceptors, contributing to its potential interactions with biological targets.
Medicinal Chemistry Applications
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies of pyrimidine-4-carboxamides demonstrate the importance of substituent patterns for biological activity. Research documents various derivatives such as:
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N-(Cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide
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N-(Cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide
These studies highlight how structural modifications at positions 2 and 6 of the pyrimidine ring significantly influence biological activity and selectivity, suggesting potential optimization pathways for 6-Amino-2-chloropyrimidine-4-carboxamide derivatives.
Chemical Reactions and Modifications
Understanding the reactivity patterns of 6-Amino-2-chloropyrimidine-4-carboxamide is essential for developing derivatives with optimized properties.
Functional Group Interconversions
The functional groups present in 6-Amino-2-chloropyrimidine-4-carboxamide allow for various chemical modifications:
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Nucleophilic substitution: "The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides"
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Oxidation: "The amino group can be oxidized to form nitro or nitroso derivatives"
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Reduction: "The carboxamide group can be reduced to an alcohol or an aldehyde"
Future Research Directions
The structural features and potential biological activities of 6-Amino-2-chloropyrimidine-4-carboxamide suggest several promising research directions:
Synthetic Optimization
Development of efficient, scalable synthetic routes for 6-Amino-2-chloropyrimidine-4-carboxamide represents an important research direction. Potential approaches include:
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Microwave-assisted synthesis to improve reaction efficiency and reduce reaction times
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Flow chemistry methods for scaled production
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Green chemistry approaches to minimize environmental impact
Biological Evaluation
Comprehensive biological evaluation should focus on:
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Target identification using chemoproteomics and affinity-based methods
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Assessment of antimicrobial activity against bacterial, viral, and fungal pathogens
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Evaluation of anticancer potential through cell-based screening assays
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Investigation of anti-inflammatory properties
Structural Modifications
Structure-activity relationship studies could explore:
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Substitution of the chlorine atom with other halogens or functional groups
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Modification of the amino group through alkylation or acylation
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Replacement of the carboxamide with bioisosteric groups
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Introduction of additional substituents to enhance potency or selectivity
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